molecular formula C19H17FN4O2 B2747270 5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954774-26-6

5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2747270
CAS No.: 954774-26-6
M. Wt: 352.369
InChI Key: OJMKQIQBSIWWPT-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954774-26-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a two-step process involving an enol-mediated click Dimroth reaction. The initial step combines 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to form 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then subjected to amidation with 4-fluoroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .

The crystal structure of the compound reveals that it crystallizes in the space group P21/n, with significant steric hindrance observed between the cyclopropyl and methoxyphenyl groups. The torsion angles indicate a notable twist between the triazole and methoxyphenyl rings, which may influence its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes its activity against selected cancer cell lines:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast Cancer)0.6790.47%
MDA-MB-468 (Breast)0.8084.83%
SK-MEL-5 (Melanoma)0.8784.32%
SR (Leukemia)0.9681.58%

The compound exhibited a broad spectrum of activity across these cell lines, indicating its potential as an effective anticancer agent .

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and IL-6, which are crucial in cancer progression and metastasis .

Case Studies

A notable case study involved the evaluation of this compound in a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it performed comparably to established chemotherapeutics like sorafenib, showcasing its potential for further development as an anticancer drug .

Properties

IUPAC Name

5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-26-16-10-8-15(9-11-16)24-18(12-2-3-12)17(22-23-24)19(25)21-14-6-4-13(20)5-7-14/h4-12H,2-3H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKQIQBSIWWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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